molecular formula C19H22O2 B1338302 4-(4-Hexylphenyl)benzoic Acid CAS No. 59662-48-5

4-(4-Hexylphenyl)benzoic Acid

Cat. No.: B1338302
CAS No.: 59662-48-5
M. Wt: 282.4 g/mol
InChI Key: ROJCBWVSXWIGAL-UHFFFAOYSA-N
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Description

4-(4-Hexylphenyl)benzoic Acid is a chemical compound belonging to the family of benzoic acids. It is characterized by a benzene ring substituted with a hexyl group and a carboxylic acid group. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Hexylphenyl)benzoic Acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylphenyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Hexylphenyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Mechanism of Action

The mechanism of action of 4-(4-Hexylphenyl)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: Similar in structure but with a hydroxyl group instead of a hexyl group.

    4-Methylbenzoic Acid: Contains a methyl group instead of a hexyl group.

    4-Chlorobenzoic Acid: Substituted with a chlorine atom instead of a hexyl group.

Uniqueness

4-(4-Hexylphenyl)benzoic Acid is unique due to its hexyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of liquid crystals and other specialized materials .

Properties

IUPAC Name

4-(4-hexylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCBWVSXWIGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543689
Record name 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-48-5
Record name 4-(4′-Hexylphenyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hexylphenyl)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5 Gram of 4-n-hexyl-4'-cyanobiphenyl, 40 ml of diethylene glycol, 4 ml of water and 2 g of sodium hydroxide were introduced into 200 ml three neck flask and heated with stirring for 25 hours, followed by acidifying with hydrochloric acid, separating by filtration and recrystallizing with glacial acetic acid to give 4.1 g of 4-n-hexyl-biphenyl-4'-carboxylic acid (II), which was a colorless crystal having a molecular formula of C19H22O2 (composition: C 80.8%, H 7.9%, O 11.3% as calculated values and C 80.4%, H 8.1%, O 11.5% as observed values) and a melting point of 170° -171° C and formed a smectic liquid crystal at temperatures exceeding the melting point.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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